6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]thiazole moiety, a furan ring, and a pyrrolo[2,3-b]pyrazine core, making it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and furan intermediates, which are then coupled with the pyrrolo[2,3-b]pyrazine core through various condensation and cyclization reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . Detailed studies on its binding affinity, molecular docking, and biological assays are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: This compound shares the benzo[d]thiazole moiety and has been studied for its antitumor activities.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties, this compound is used in optoelectronic applications.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: This compound is explored for its catalytic activities in hydrogenation reactions.
Uniqueness
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile stands out due to its combination of the benzo[d]thiazole, furan, and pyrrolo[2,3-b]pyrazine moieties, which confer unique electronic and steric properties. These features make it a versatile compound for various scientific applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H11N7OS |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
6-amino-7-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H11N7OS/c21-8-13-14(9-22)25-19-17(24-13)16(18(23)27(19)10-11-4-3-7-28-11)20-26-12-5-1-2-6-15(12)29-20/h1-7H,10,23H2 |
InChI Key |
YWDFXOJQSUOAQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N |
Origin of Product |
United States |
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